molecular formula C21H24N4O5 B2622427 METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE CAS No. 380192-61-0

METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE

Cat. No.: B2622427
CAS No.: 380192-61-0
M. Wt: 412.446
InChI Key: XLXZMRXGPUJSST-UHFFFAOYSA-N
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Description

METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE is a complex organic compound that features a piperidine ring, a nitro group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the nitro group and the pyridine moiety. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-{1-[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE: shares similarities with other piperidine derivatives and nitro-containing compounds.

    Piperidine Derivatives: These compounds are widely used in medicinal chemistry due to their pharmacological properties.

    Nitro Compounds: Nitro groups are commonly found in various biologically active molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-30-20(26)10-14-24(19-7-3-4-11-22-19)21(27)16-8-9-17(18(15-16)25(28)29)23-12-5-2-6-13-23/h3-4,7-9,11,15H,2,5-6,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXZMRXGPUJSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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